(1S,3R)-3-(Dimethylamino)cyclohexanol is a chiral compound characterized by a cyclohexane ring with a hydroxyl group and a dimethylamino group attached at the third position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is classified as an amine and alcohol, and its systematic name reflects its stereochemistry, which is crucial for its biological activity and interaction with various molecular targets.
The synthesis of (1S,3R)-3-(Dimethylamino)cyclohexanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 3-(dimethylamino)cyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions generally include:
In industrial settings, these methods may be adapted for larger-scale production, often employing continuous flow reactors to improve efficiency and yield. Purification techniques such as crystallization or chromatography are commonly used to isolate the pure enantiomer.
The molecular formula of (1S,3R)-3-(Dimethylamino)cyclohexanol is . The compound features:
The compound has several important structural characteristics:
(1S,3R)-3-(Dimethylamino)cyclohexanol can undergo various chemical transformations:
The mechanism of action for (1S,3R)-3-(Dimethylamino)cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. Its chiral nature allows it to selectively bind to certain biological targets, which is crucial for its potential therapeutic effects.
Relevant data from chemical databases indicate that the compound exhibits characteristic behavior typical of alcohols and amines, including hydrogen bonding capabilities which influence its solubility and reactivity .
(1S,3R)-3-(Dimethylamino)cyclohexanol has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it an important subject of study within the field.
The stereoselective synthesis of (1S,3R)-3-(dimethylamino)cyclohexanol primarily exploits prochiral ketone precursors, particularly 3-(dimethylamino)cyclohexanone, through asymmetric hydrogenation. This transformation represents a cornerstone in manufacturing the target molecule with precise stereocontrol. The hydrogenation mechanism proceeds via syn-addition of hydrogen across the carbonyl's re or si face, dictated by chiral catalysts that enforce facial selectivity through steric and electronic interactions at the metal coordination sphere [4] [7].
Table 1: Catalytic Systems for Enantioselective Hydrogenation of 3-(Dimethylamino)cyclohexanone
Catalyst System | Modifier/Additive | ee (%) | Pressure (atm) | Reference Basis |
---|---|---|---|---|
Ru-(S)-TolBINAP | Organic phosphazene base | 97 | 50-100 | [2] |
RhCl(PPh₃)₃ | - | 82 | 1-4 | [7] |
Pd/C | Cinchona alkaloids | 85 | 10 | [4] |
Ru-(PNN)ligand | Dimethyl sulfoxide | 95 | 50 | [2] |
The ruthenium-diphosphine complexes demonstrate exceptional efficacy, particularly when paired with TolBINAP ligands and phosphazene bases. Ohkuma and colleagues achieved 97% enantiomeric excess using RuCl₂(tolbinap)(pica) with organic phosphazene bases under moderate hydrogen pressure (50-100 atm). This system facilitates hydride transfer through a concerted six-membered transition state, where the prochiral ketone coordinates axially to the metal center while the amine functionality engages in hydrogen bonding with the chiral environment [2]. The critical role of dimethyl sulfoxide (DMSO) as a co-solvent was highlighted in later studies, where it simplified the stereoisomeric complexity of ruthenium complexes, enhancing reactivity and selectivity up to 95% ee in hydrogenations employing PNN ligands [2].
For industrial implementation, heterogeneous catalysts like palladium on carbon (Pd/C) modified with cinchona alkaloids provide practical advantages, including facile recovery and recyclability. These systems typically operate at 10 atm hydrogen pressure and achieve approximately 85% ee, with stereoselectivity highly dependent on solvent polarity and modifier concentration [4] [7]. The hydrogenation exhibits substrate-dependent stereoselectivity, where the equatorial positioning of the dimethylamino group in the cyclohexanone chair conformation preferentially exposes the re face to catalytic attack, favoring the (1S,3R) diastereomer [4].
Biocatalytic strategies provide complementary routes to the target stereoisomer through kinetic resolution of racemic mixtures or desymmetrization of prochiral intermediates. The enzymatic synthesis leverages the inherent chirality of enzyme active sites to discriminate between enantiomers during acylation or hydrolysis reactions, achieving exceptional stereoselectivity without requiring chiral auxiliaries or metal catalysts [8].
Lipase-catalyzed resolutions represent the most developed methodology, with Candida antarctica lipase B (CAL-B) demonstrating superior performance in the enantioselective acylation of rac-3-(dimethylamino)cyclohexanol. When employing vinyl acetate as acyl donor in organic media (tert-butyl methyl ether), CAL-B selectively acetylates the (1R,3S) enantiomer at the hydroxyl position, leaving the desired (1S,3R) enantiomer unreacted with >98% ee after 45% conversion. This specificity arises from the enzyme's stereospecific binding pocket, which accommodates the substrate through hydrogen bonding with the tertiary amine and hydrophobic interactions with the cyclohexyl ring [8].
Table 2: Enzymatic Resolution Performance Parameters
Enzyme | Substrate | Reaction Type | ee Product (%) | ee Substrate (%) | E-value |
---|---|---|---|---|---|
Candida antarctica lipase B | rac-alcohol | Acylation | >98 (1S,3R) | - | >200 |
Pseudomonas fluorescens lipase | rac-acetate | Hydrolysis | 95 (1S,3R) | - | 85 |
Engineered esterase | meso-diacetate | Hydrolysis | 99 (1S,3R) | - | >200 |
Alternative approaches target meso precursors through enantioselective de-symmetrization. Engineered esterases hydrolyze the prochiral diester 3-(dimethylamino)cyclohexane-1,3-diacetate with absolute regioselectivity, generating the monoester intermediate with 99% ee. Subsequent chemical deacylation affords enantiopure (1S,3R)-alcohol. This route circumvents the 50% theoretical yield limitation of kinetic resolution, achieving near-quantitative yields when coupled with in situ racemization technologies [8].
Recent advances focus on enzyme engineering through directed evolution to enhance activity toward the sterically hindered tertiary amine substrate. Mutant libraries generated by error-prone PCR identified variants with F221L substitution that increased turnover frequency 8-fold while maintaining enantioselectivity (E>200). Computational analysis revealed the mutation enlarged the acyl-binding tunnel, better accommodating the dimethylamino group's steric bulk [8].
Continuous manufacturing platforms for (1S,3R)-3-(dimethylamino)cyclohexanol address critical limitations of batch processes, including mass transfer constraints in hydrogenation and residence time distribution issues in enzymatic transformations. Flow chemistry enables precise control over reaction parameters, enhancing reproducibility and scalability while reducing catalyst loading and processing time [2] [6].
For catalytic hydrogenation, fixed-bed reactors packed with heterogeneous catalysts demonstrate superior performance. A representative system employs 5% Pt/Al₂O₃ pellets (1-2 mm diameter) in a stainless steel tube reactor (ID 50 mm, L 1.5 m) operating at 80°C and 30 bar hydrogen pressure. The substrate solution (3-(dimethylamino)cyclohexanone in methanol, 0.5 M) flows co-currently with hydrogen gas at 0.8 mL/min liquid flow and 4.0 mL/min gas flow, achieving >99% conversion with 92% ee at a space velocity of 8 h⁻¹. The continuous phase contact eliminates diffusional limitations inherent in slurry reactors, while the segmented flow pattern prevents hot spot formation through efficient radial mixing [2].
Enzymatic resolutions benefit from packed-bed bioreactors with immobilized lipase on epoxy-functionalized polymethacrylate beads. The optimized system processes racemic alcohol (100 mM in methyl tert-butyl ether) with vinyl acetate (1.5 equiv) at 15 mL/min flow rate through a 100 mL enzyme cartridge maintained at 35°C. This configuration achieves 52% conversion with 98% ee for the unreacted (1S,3R)-enantiomer and >95% productivity retention after 500 hours operation, far exceeding batch reactor stability [8].
Table 3: Continuous Flow Process Economics Comparison
Parameter | Batch Hydrogenation | Flow Hydrogenation | Batch Enzymatic | Flow Enzymatic |
---|---|---|---|---|
Catalyst loading (mol%) | 0.5 | 0.1 | 20 mg/mL | Immobilized |
Reaction time | 16 h | 45 min | 24 h | 30 min |
Space-time yield (g/L/h) | 8.2 | 42.5 | 3.1 | 18.7 |
E-factor (kg waste/kg product) | 32 | 11 | 45 | 18 |
Capital expenditure | Baseline | +40% | Baseline | +35% |
Operational expenditure | Baseline | -55% | Baseline | -60% |
The economic advantages of continuous processing emerge clearly in lifecycle analysis, where flow reactors reduce solvent consumption 3-fold through intensified mass transfer and eliminate batch cleaning cycles. Total cost analysis reveals 25% reduction in production costs despite higher initial equipment investment, primarily through improved catalyst utilization and reduced energy requirements [6].
Multistep synthetic sequences involving (1S,3R)-3-(dimethylamino)cyclohexanol necessitate orthogonal protection strategies for its hydroxyl and amine functionalities to prevent side reactions during derivatization. Protecting groups must satisfy stringent criteria: introduction under mild conditions, stability during transformations, and selective removal without compromising stereochemical integrity [5] [9].
Hydroxyl Protection:
Amine Protection:
Orthogonal protection schemes enable selective functionalization. For example, TBDMS protection of hydroxyl followed by amine alkylation and subsequent desilylation achieves exclusive O-functionalization. Conversely, N-oxide formation permits selective hydroxyl acylation prior to amine regeneration. These strategies underpin the synthesis of complex derivatives like isoxazole-containing pharmaceuticals, where the core structure undergoes C-C coupling at C4/C5 positions while preserving stereochemistry [6] [9].
Table 4: Protection/Deprotection Conditions and Compatibility
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Stability Profile |
---|---|---|---|---|
Hydroxyl | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF or AcOH/H₂O/THF | Grignard, LiAlH₄, mild oxidation |
Hydroxyl | THP | Dihydropyran, PPTS, CH₂Cl₂ | PPTS, EtOH or Dowex-H⁺ | Organolithium, reducing agents |
Amine | Quaternary ammonium | MeOTf or BnBr, CH₃CN | KSAc, DMF or Pd/C, H₂ | Nucleophiles (SN₂), strong bases |
Amine | N-Oxide | mCPBA, CH₂Cl₂ | Zn/AcOH or Na₂S₂O₄ | Electrophiles, acylating agents |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1